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Compound of Interest

Compound Name: Regelidine

Cat. No.: B10819541

A comprehensive search for the mechanism of action of a compound identified as "Regelidine”
has yielded no specific results, suggesting a potential misspelling or the rarity of the substance
in current scientific literature. Initial findings point to "Regelidine" being a natural product
isolated from the stems of Tripterygium regelii[1]. However, the lack of further pharmacological
data under this name necessitates an exploration of similarly named, well-documented
therapeutic agents that researchers may be investigating.

It is highly probable that the query for "Regelidine" is a typographical error for one of several
other drugs, including Rilmenidine, Repaglinide, or Anagrelide. This guide will, therefore,
provide an in-depth technical overview of the core mechanisms of these potential alternative
compounds, adhering to the requested format for researchers, scientists, and drug
development professionals.

Rilmenidine: A Centrally Acting Antihypertensive
Agent

Rilmenidine is an oxazoline derivative with antihypertensive properties[2]. Its primary
mechanism involves the modulation of the sympathetic nervous system.

Mechanism of Action

The hypotensive effect of rilmenidine is primarily attributed to its action on central nervous
system pathways. It is believed to reduce peripheral sympathetic tone, leading to a decrease in

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b10819541?utm_src=pdf-interest
https://www.benchchem.com/product/b10819541?utm_src=pdf-body
https://www.benchchem.com/product/b10819541?utm_src=pdf-body
https://www.medchemexpress.com/regelidine.html
https://www.benchchem.com/product/b10819541?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2571291/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

blood pressure and heart rate[2]. Additionally, rilmenidine may decrease the release of
catecholamines from the adrenal medulla, further contributing to its antihypertensive effect[2].

While it interacts with alpha-2-adrenoceptors, similar to clonidine, rilmenidine exhibits a notable
dissociation between its antihypertensive and sedative effects in animal models[2]. Several
hypotheses have been proposed to explain this, including unique properties that counteract
sedation, a preferential peripheral action, or the involvement of different central receptors for
sedation and blood pressure regulation[2].

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model:
e Objective: To assess the dose-dependent antihypertensive effects of rilmenidine.
o Methodology:

o Administer intravenous rilmenidine at doses ranging from 0.1 to 1 mg/kg to
pentobarbitone-anesthetized SHRs[2].

o Alternatively, for long-term studies, infuse rilmenidine subcutaneously at doses of 5 to 15
mg/kg per day in conscious SHRs[2].

o Continuously monitor blood pressure and heart rate.
Sino-Aortic Denervated Dog Model:

» Objective: To evaluate the cardiovascular effects of rilmenidine in a model of neurogenic
hypertension.

o Methodology:

o Administer rilmenidine orally at a dose of 1 mg/kg for two weeks to conscious sino-aortic
denervated dogs[2].

o Measure blood pressure and heart rate throughout the study period.

Quantitative Data Summary
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Experimental Model Drug/Dose Observed Effect Reference

Dose-dependent

Pentobarbitone- Rilmenidine (0.1to 1 reduction in blood 2]
anesthetized SHR mg/kg, 1V) pressure and heart
rate

] o Dose-dependent
Rilmenidine (5 to 15 )
decrease in blood

Conscious SHR mg/kg/day, [2]
pressure and heart
subcutaneous)
rate

] ] ] ) o Significant reduction
Conscious sino-aortic Rilmenidine (1 mg/kg, )
in blood pressure and [2]
denervated dogs oral, for two weeks)
heart rate

Repaglinide: A Short-Acting Insulin Secretagogue

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class, used for the
management of type 2 diabetes mellitus[3][4].

Mechanism of Action

Repaglinide lowers blood glucose levels by stimulating the release of insulin from pancreatic (3-
cells. It achieves this by binding to and closing the ATP-dependent potassium (KATP) channels
on the B-cell membrane[4]. The closure of these channels leads to membrane depolarization
and the opening of voltage-gated calcium channels. The subsequent influx of calcium ions
triggers the exocytosis of insulin-containing granules. This action is glucose-dependent,
meaning repaglinide is more effective in the presence of elevated glucose levels[3][4].
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Caption: Repaglinide signaling pathway in pancreatic [3-cells.
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Parameter Value Reference

Maximal secretory response

) Approximately 10 nmol/L [4]
concentration
Reduction in postprandial
Around 5.8 mmol/L [4]
glucose
Reduction in fasting glucose Around 3.1 to 3.4 mmol/L [4]
Pharmacokinetic half-life Less than 60 minutes [4]

Anagrelide: A Platelet-Lowering Agent

Anagrelide is utilized for the treatment of thrombocythemia, a condition characterized by an
elevated platelet count, which is often secondary to myeloproliferative neoplasms|5].

Mechanism of Action

The precise mechanism by which anagrelide reduces platelet counts is not fully understood.
However, evidence suggests that it disrupts the maturation of megakaryocytes, the precursor
cells of platelets, in the post-mitotic phase of their development[5]. This leads to a reduction in
the size and ploidy of megakaryocytes, ultimately decreasing platelet production. It is
hypothesized that this effect may be mediated through the indirect suppression of key
transcription factors involved in megakaryocytopoiesis, such as GATA-1 and FOG-1[5].

Anagrelide is also known to be a potent inhibitor of phosphodiesterase Il (PDE3)[5]. Its active
metabolite, 3-hydroxy anagrelide, is even more potent in this regard[5].

Experimental Workflow
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Caption: Proposed experimental workflow for Anagrelide's effect.
Conclusion

While a definitive guide on the mechanism of "Regelidine” cannot be provided due to a lack of
available data, this document offers a comprehensive overview of the pharmacology of
Rilmenidine, Repaglinide, and Anagrelide. It is imperative for researchers to verify the exact
compound of interest to ensure the accuracy of their investigations. The provided data,
protocols, and diagrams for these alternative drugs serve as a robust resource for
professionals in the field of drug development and scientific research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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